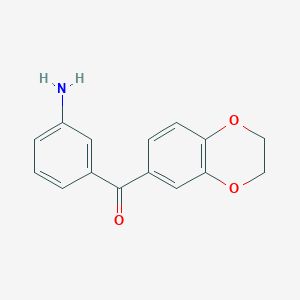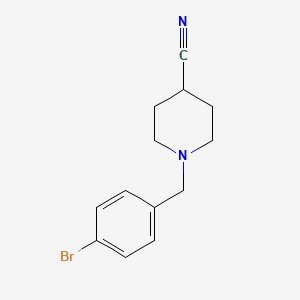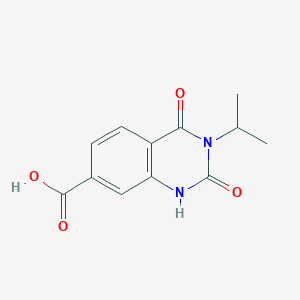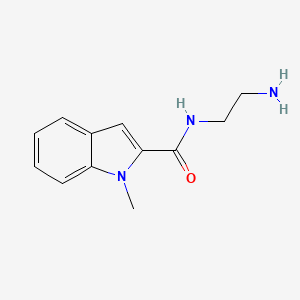![molecular formula C16H25N3O2 B1519234 1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one CAS No. 1094860-51-1](/img/structure/B1519234.png)
1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one
Overview
Description
1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one is a synthetic compound with a highly structured molecular makeup. It features an ethanoic ketone group linked to a piperazine ring, which is further connected to a phenoxyethyl chain culminating in an aminoethyl group. This compound’s multifaceted structure allows it to participate in diverse chemical reactions, leading to its use in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one typically begins with the condensation of 2-(2-Aminoethyl)phenol with 2-Bromoethylamine hydrobromide. This reaction is conducted under controlled conditions to ensure the selective formation of 4-(2-Aminoethyl)phenoxyethylamine. This intermediate is then reacted with 1-(2-Chloroacetyl)piperazine under mild heating conditions to yield the target compound. The process involves the following reaction steps:
Step 1: 2-(2-Aminoethyl)phenol + 2-Bromoethylamine hydrobromide → 4-(2-Aminoethyl)phenoxyethylamine
Step 2: 4-(2-Aminoethyl)phenoxyethylamine + 1-(2-Chloroacetyl)piperazine → this compound
Industrial Production Methods: For industrial-scale production, the above synthetic route is optimized for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one is involved in a variety of reactions including:
Oxidation: Typically occurs at the piperazine ring or the aminoethyl group.
Reduction: The ketone group can be reduced to an alcohol under suitable conditions.
Substitution: Nucleophilic substitution reactions are common, particularly at the phenoxy and piperazine sites.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Utilization of reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions depend on the substituent; common reagents include halides and alkylating agents.
Major Products:
From Oxidation: Oxidized derivatives with potential functional groups like ketones or carboxylic acids.
From Reduction: Corresponding alcohols and amines.
From Substitution: Diverse compounds with different substituents at the phenoxy and piperazine sites.
Scientific Research Applications
1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one is utilized extensively in:
Chemistry: As a ligand in coordination chemistry, facilitating the formation of complex compounds.
Biology: Investigated for its potential role as a biochemical probe in cellular studies.
Medicine: Explored for its pharmacological properties, including its interaction with neurotransmitter receptors.
Industry: Used in the development of specialty chemicals, including polymers and surfactants.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as neurotransmitter receptors in the central nervous system. The presence of both the phenoxy and piperazine groups enables it to interact effectively with biological membranes, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as:
1-(2-(4-(2-Aminoethyl)phenoxy)ethyl)piperazin-1-yl)propan-1-one
1-(4-{2-[4-(2-Methylaminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one
1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one stands out due to its unique combination of phenoxy and aminoethyl groups, which confer distinctive reactivity and biological activity profiles. This uniqueness makes it a valuable subject of study in various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-[2-[4-(2-aminoethyl)phenoxy]ethyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-14(20)19-10-8-18(9-11-19)12-13-21-16-4-2-15(3-5-16)6-7-17/h2-5H,6-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSBTVGTCLACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094860-51-1 | |
| Record name | 1-(4-{2-[4-(2-aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



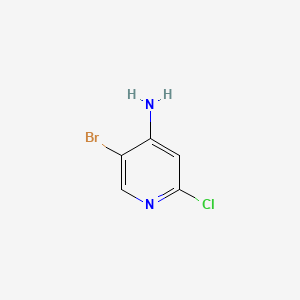
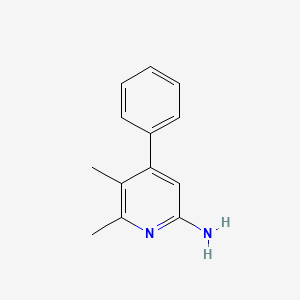

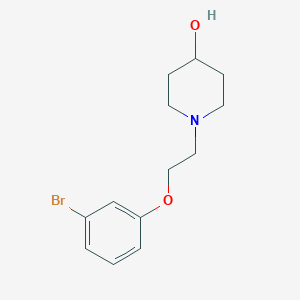
![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)
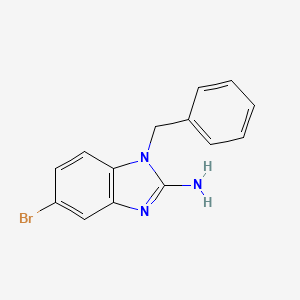
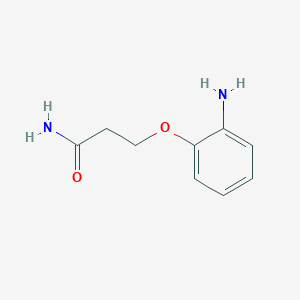
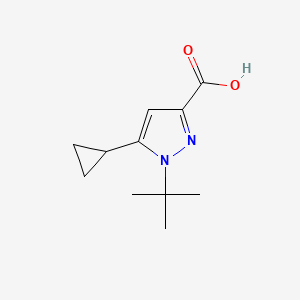
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)
